N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide (CAS: 1251628-61-1, C₁₉H₁₄BrN₅O₃, MW: 440.25) is a triazolo[4,3-a]pyrazine derivative characterized by a phenoxy substituent at position 8 and a 2-bromo-4-methylphenyl acetamide group .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCDGYORSKIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound characterized by its unique molecular structure which includes a bromo-substituted aromatic ring and a triazolo-pyrazine moiety. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is C20H22BrN5O3 with a molecular weight of approximately 448.33 g/mol. Its structure comprises multiple functional groups that may influence its reactivity and interactions in biological systems. The presence of the bromo group allows for nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis under acidic or basic conditions. Furthermore, the triazolo and pyrazine rings may engage in electrophilic aromatic substitution reactions due to their electron-rich nature .
Anthelmintic Activity
Preliminary studies have indicated that this compound exhibits promising anthelmintic activity . It has been evaluated against various parasitic infections, suggesting that its structural features enable interaction with biological targets such as enzymes or receptors crucial for parasitic survival and proliferation .
The mechanism of action for this compound is thought to involve its binding affinity to specific biological targets. Interaction studies typically utilize techniques such as molecular docking and binding assays to elucidate how the compound interacts with enzymes implicated in parasitic infections. Understanding these interactions is essential for optimizing the therapeutic profile of the compound .
Case Studies
Several studies have explored the biological activity of structurally similar compounds. For instance:
- A study on thiazole derivatives showed significant anticancer activity when tested against various cancer cell lines .
- Another investigation into benzotriazole derivatives revealed effective antiparasitic properties against Trypanosoma cruzi, demonstrating the importance of structural modifications in enhancing biological efficacy .
These findings highlight the potential for this compound to serve as a lead compound in developing new therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds with similar structures, a comparative analysis is presented in the table below:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Modifications
a) Triazolo[4,3-a]pyrazine Derivatives
- Compound 45 (C₂₈H₂₇N₇O): Features an 8-amino group and a 4-(4-benzylpiperazin-1-yl)phenyl substituent. The absence of a phenoxy group at position 8 and the inclusion of a benzylpiperazine moiety enhance its solubility and receptor-binding affinity compared to the target compound. Melting point: 244–246°C .
- N-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (194): Substituted with an acrylamide group, this derivative exhibits higher reactivity in electrophilic addition reactions due to the α,β-unsaturated carbonyl system .
b) Pyrazine/Pyrazole Hybrids
- N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide: Incorporates a pyrrolo-triazolo-pyrazine core and a cyclopentyl group, enhancing lipophilicity (logP >3.5) compared to the target compound’s bromophenyl group .
Substituent Effects on Bioactivity
Research Implications
The target compound’s 8-phenoxy and bromophenyl groups may confer selective binding to kinase domains or GPCRs, while analogs like Compound 16 prioritize antioxidant efficacy . Structural variations in the heterocyclic core (e.g., pyrazolo-pyrimidine vs. triazolo-pyrazine) significantly alter metabolic stability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
